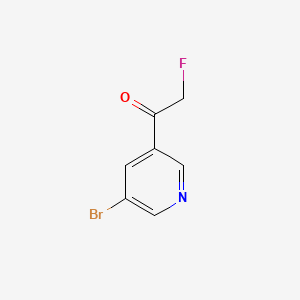

1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCNXPSQHQXCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one chemical structure and properties

Technical Monograph: 1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one

Executive Summary

1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one is a specialized, high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and metabolically stable drug candidates. Its structure features a 3,5-disubstituted pyridine core, providing two distinct vectors for chemical diversification: the electrophilic

Chemical Identity & Physicochemical Properties

| Property | Data / Prediction |

| IUPAC Name | 1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one |

| CAS Number | Not widely listed; Custom Synthesis Target |

| Molecular Formula | C |

| Molecular Weight | 218.02 g/mol |

| SMILES | FCC(=O)c1cncc(Br)c1 |

| Appearance | Off-white to pale yellow solid (Predicted) |

| LogP (Predicted) | ~1.8 - 2.1 |

| H-Bond Acceptors | 3 (N, O, F) |

| H-Bond Donors | 0 |

| Polar Surface Area | ~30 Å |

Structural Insight:

The presence of the fluorine atom adjacent to the carbonyl group increases the electrophilicity of the ketone through inductive effects (-I), making it more reactive toward nucleophiles than its non-fluorinated analog. Concurrently, the fluorine atom mimics the steric profile of a hydrogen atom while blocking metabolic oxidation at the

Synthetic Pathways

The synthesis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one typically follows one of two primary routes. Route A is preferred for scale-up due to the availability of the starting material, while Route B offers higher precision for late-stage functionalization.

Route A: Direct -Fluorination of 3-Acetyl-5-bromopyridine

This pathway utilizes electrophilic fluorinating agents (e.g., Selectfluor®) on the enol or silyl enol ether derivative of the parent acetylpyridine.

-

Precursor: 3-Acetyl-5-bromopyridine (CAS 38940-62-4).

-

Activation: Formation of the trimethylsilyl enol ether using TMSCl and a base (e.g., LiHMDS or TEA).

-

Fluorination: Reaction with Selectfluor® (F-TEDA-BF

) in acetonitrile.

Route B: Weinreb Amide Acylation (Convergent)

This route avoids the handling of unstable enol ethers by coupling a lithiated pyridine species with a fluorinated acylating agent.

-

Precursor: 3,5-Dibromopyridine.

-

Lithiation: Selective Monolithiation at C-3 using n-BuLi at -78°C.

-

Acylation: Quenching the lithio-species with N-methoxy-N-methyl-2-fluoroacetamide (Weinreb amide of fluoroacetic acid).

Figure 1: Comparative synthetic strategies for the target scaffold. Route A utilizes electrophilic fluorination, while Route B employs a convergent organometallic approach.

Reactivity Profile & Applications

The molecule serves as a "linchpin" intermediate, allowing orthogonal functionalization at the C-3 and C-5 positions.

A. C-5 Position: Cross-Coupling Vector

The bromine atom is highly activated for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring.

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the biaryl core.

-

Buchwald-Hartwig Amination: Introduction of amine motifs common in kinase inhibitors (e.g., morpholine, piperazine).

B. C-3 Position: Heterocycle Formation

The

-

Imidazoles: Condensation with amidines or urea derivatives. The fluorine atom can be retained or eliminated depending on the mechanism, but often serves to modulate the pKa of the resulting heterocycle.

-

Thiazoles: Reaction with thioamides (Hantzsch synthesis variant).

C. -Fluorine: Bioisosterism

-

Metabolic Blocking: Substitution of H with F prevents metabolic deactivation (e.g., hydroxylation) at the

-carbon. -

pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the neighboring protons, potentially influencing binding interactions in the active site of enzymes.

Figure 2: Divergent reactivity profile illustrating the scaffold's utility in library generation.

Experimental Protocol: Synthesis via Route A

Objective: Preparation of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one from 3-acetyl-5-bromopyridine.

Note: This protocol is adapted from standard procedures for

Reagents:

-

3-Acetyl-5-bromopyridine (1.0 equiv)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.2 equiv)

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

Selectfluor® (1.2 equiv)[1]

-

Anhydrous THF and Acetonitrile (MeCN)

Procedure:

-

Enol Ether Formation:

-

Charge a flame-dried reaction flask with 3-acetyl-5-bromopyridine and anhydrous THF under nitrogen. Cool to -78°C.

-

Add LiHMDS dropwise over 15 minutes. Stir for 30 minutes at -78°C to generate the enolate.

-

Add TMSCl dropwise. Allow the mixture to warm to 0°C over 1 hour.

-

Remove solvent in vacuo (or proceed directly if solvent switch is managed) to obtain the crude silyl enol ether.

-

-

Fluorination:

-

Dissolve the crude silyl enol ether in anhydrous MeCN.

-

Cool to 0°C. Add Selectfluor® in one portion (exothermic reaction).

-

Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS for consumption of starting material.

-

-

Workup & Purification:

-

Quench with saturated aqueous NaHCO

. Extract with Ethyl Acetate (3x). -

Wash combined organics with brine, dry over Na

SO -

Purify via flash column chromatography (SiO

, Hexanes/EtOAc gradient). The product typically elutes as a pale solid.

-

Safety & Handling

-

Lachrymator Potential:

-Haloketones are potent lachrymators (tear gas agents). All operations must be conducted in a well-ventilated fume hood. -

Skin Irritation: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or decomposition.

References

-

Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Stavber, S., et al. (2006). Direct functionalization of pyridine derivatives with Selectfluor F-TEDA-BF4. Tetrahedron Letters.

Sources

Navigating the Synthesis and Application of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one: A Technical Guide for Researchers

Introduction

1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one is a halogenated pyridyl ketone of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted pyridine ring and an α-fluoroketone moiety, presents a unique combination of functionalities that can be leveraged for the synthesis of complex molecular architectures and the development of novel therapeutic agents. The strategic incorporation of fluorine can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, potential applications, and safety considerations for this compound, drawing upon established chemical principles and data from structurally related molecules.

While a specific Chemical Abstracts Service (CAS) number for 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one has not been identified in publicly available databases, this guide will refer to the synthesis and properties of analogous compounds to provide a robust framework for its study. A closely related isomer, 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethan-1-one, is registered under CAS number 2567495-12-7.

Synthetic Strategies: Pathways to a Key Intermediate

The synthesis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one can be approached through several strategic disconnections, primarily focusing on the formation of the ketone and the introduction of the fluorine atom. Drawing from established methodologies for the synthesis of similar aryl ketones and fluorinated compounds, two plausible synthetic routes are outlined below.

Route 1: Halogen Exchange from an α-Bromoketone Precursor

A common and effective method for the synthesis of α-fluoroketones is through a halogen exchange reaction on an α-bromoketone precursor. This multi-step approach offers a reliable pathway to the target compound.

Step-by-Step Protocol:

-

Synthesis of 1-(5-bromopyridin-3-yl)ethan-1-one: The synthesis would commence with a suitable 5-bromopyridine-3-carboxylic acid derivative. A highly effective method for this transformation is the Weinreb ketone synthesis, which is known to minimize over-addition of the organometallic reagent.[1] The carboxylic acid is first converted to the corresponding N-methoxy-N-methylamide (Weinreb amide). This is followed by reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) to yield the desired methyl ketone.[1]

-

α-Bromination: The resulting 1-(5-bromopyridin-3-yl)ethan-1-one is then subjected to α-bromination. This can be achieved using a variety of brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, often with catalytic acid.

-

Fluorination via Halogen Exchange: The crucial step of introducing the fluorine atom is accomplished through a halogen exchange reaction on the α-bromoketone. Reagents such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or other fluoride sources like tetrabutylammonium fluoride (TBAF) can be employed to displace the bromide and form the desired 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one.[2]

Caption: Synthetic pathway via halogen exchange.

Route 2: Direct Acylation Strategies

Alternative approaches could involve the direct acylation of a 5-bromopyridine derivative with a fluoroacetylating agent. However, Friedel-Crafts acylation on electron-deficient pyridine rings can be challenging and may require harsh conditions.[1]

Structural Characterization

The structural elucidation of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one would rely on a combination of standard spectroscopic techniques. Below is a table of expected analytical data based on its chemical structure and data from analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, a doublet for the -CH₂F group coupled to the fluorine atom. |

| ¹³C NMR | Carbon signals for the pyridine ring, the carbonyl carbon, and the fluorinated methylene carbon (with a characteristic large one-bond C-F coupling constant). |

| ¹⁹F NMR | A triplet signal for the fluorine atom coupled to the adjacent methylene protons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, and C-F stretching vibrations. |

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridyl ketones are valuable building blocks in the synthesis of pharmaceutically active compounds.[3][4] The presence of both a bromine atom and a reactive ketone functionality allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, reductions, and the formation of heterocyclic rings.

The α-fluoroketone moiety is a particularly interesting pharmacophore. It can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. The high electronegativity of fluorine can also influence the acidity of neighboring protons and the overall electronic properties of the molecule.

While specific applications for 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one are not yet documented, its structural motifs are found in compounds with a range of biological activities. For instance, bromopyridine derivatives have been investigated for their potential as antimicrobial agents.[3]

Sources

3,5-Disubstituted Pyridine Building Blocks: Overcoming the "Meta" Challenge in Drug Discovery

The following technical guide details the strategic application and synthesis of 3,5-disubstituted pyridine building blocks in drug discovery.

Executive Summary

The pyridine ring is a privileged scaffold, present in over 100 FDA-approved drugs.[1][2] However, the vast majority of these utilize 2-, 4-, or 2,6-substitution patterns.[2] The 3,5-disubstituted pyridine motif remains underutilized not due to a lack of biological potential, but due to synthetic intractability.[2]

This guide addresses the "Meta Challenge." The 3- and 5-positions (meta to nitrogen) offer unique electronic properties—they are the least electron-deficient carbons on the ring—and provide vectors for pi-stacking and hydrogen bonding that are geometrically distinct from the ortho/para positions.[2][3] Mastering the access to this scaffold unlocks novel IP space and improved metabolic stability profiles (by avoiding the oxidative liability of the C2 position).[1]

Part 1: Structural & Electronic Rationale[3]

The Electronic Landscape

To design effective synthetic routes, one must understand the electronic bias of the pyridine nucleus.[1]

-

Electrophilic Attack (EAS): The pyridine nitrogen withdraws electron density via induction (-I) and resonance (-M), deactivating the ring.[1][2][3] EAS is sluggish and occurs at C3/C5 only under forcing conditions, often incompatible with sensitive functional groups.

-

Nucleophilic Attack (NAS): Highly favored at C2/C4/C6 due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1]

-

C-H Activation (Radical/Metal): This is the modern solution.[1] Radical additions (Minisci) favor C2/C4.[1][3] However, Iridium-catalyzed borylation is unique: it is governed by sterics, not electronics, making it the premier method for accessing the 3,5-positions.[2]

Drug Discovery Significance

-

Metabolic Stability: The C2 position is a "soft spot" for metabolic oxidation (by aldehyde oxidase or CYP450).[1] Substituents at C3/C5 can sterically shield the C2/C6 positions or simply direct interactions away from metabolic hotspots.

-

Vector Geometry: 3,5-substitution provides a 120° vector angle, mimicking the meta-substitution of benzene but with a significantly lower logP (pyridine is more polar than benzene) and a basic handle (the nitrogen) for solubility or salt formation.[1][2][3]

Part 2: Synthetic Methodologies

The Gold Standard: Iridium-Catalyzed C-H Borylation

For late-stage functionalization or accessing complex building blocks, Ir-catalyzed C-H borylation is the most reliable method to install a handle at the 3,5-positions.[2][3]

Mechanism: The active catalyst, generated from [Ir(OMe)(cod)]2 and a bipyridine ligand (dtbpy), forms a tris-boryl species.[1][3] The reaction is sterically driven; the catalyst avoids the bulky N-lone pair and existing substituents, preferentially activating the "remote" 3,5-positions.[2]

Experimental Protocol: Synthesis of 3,5-Bis(pinacolboranato)pyridine

This protocol yields a versatile bis-nucleophile for Suzuki couplings.[2][3]

Reagents:

-

Bis(pinacolato)diboron (

) (1.0 equiv for mono, 2.2 equiv for bis)[1][3] -

Solvent: Hexane or THF (anhydrous)[3]

Step-by-Step Workflow:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, weigh [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL vial. Dissolve in 2 mL of hexane. The solution should turn dark brown/red, indicating active catalyst formation.

-

Substrate Addition: Add

(279 mg, 1.1 mmol) and pyridine (0.5 mmol). -

Reaction: Seal the vial and heat to 80 °C for 16 hours.

-

Workup: Cool to room temperature. The solvent is removed under reduced pressure.

-

Purification: The residue is purified via rapid silica gel chromatography (eluent: EtOAc/Hexane). Note: Pinacol esters can be sensitive to silica; use neutral alumina if degradation is observed.[1]

Self-Validating Check:

-

¹H NMR: Look for the disappearance of C2/C6 protons if bis-borylation is complete, or the shift of C3/C5 protons.[1] For 3,5-bis(Bpin), you should see a singlet (or very tight coupling) for C2/C6 and a triplet for C4.[2][3]

Scalable Route: De Novo Ring Construction

For multi-gram/kilogram scale, C-H activation is expensive.[1] De novo synthesis using condensation chemistry is preferred.[1]

The Modified Hantzsch Synthesis: Classically, the Hantzsch dihydropyridine synthesis produces 2,6-disubstituted products.[2] To access 3,5-functionality (e.g., 3,5-dicarboxylates), one uses formaldehyde and unsubstituted beta-keto esters.[2][3]

-

Reaction: 2 equiv Ethyl propiolate + 1 equiv Formaldehyde +

-

Better Route (Guareschi-Thorpe): Condensation of cyanoacetamide with 1,3-diketones or beta-keto esters allows for 3,5-functionalization patterns, often yielding 3,5-dicyano-2,6-dihydroxypyridines which can be converted to dihalides.[2][3]

Part 3: Visualization & Decision Logic[2][3]

Regioselectivity Decision Tree

The following diagram illustrates the decision logic for selecting a synthetic route based on the desired substitution pattern.

Caption: Strategic decision tree for pyridine functionalization. Green nodes indicate high-probability success pathways for 3,5-substitution.

Iridium Catalytic Cycle (Steric Governance)

This diagram explains why the reaction occurs at the 3,5-position.

Caption: Simplified catalytic cycle showing steric exclusion of the catalyst from the N-ortho positions, forcing activation at C3/C5.

Part 4: Comparative Data & Applications

Comparison of Synthetic Routes

| Parameter | Electrophilic Subst. (Br2) | Ir-Catalyzed Borylation | De Novo Condensation |

| Regioselectivity | Poor (Mixtures) | Excellent (3,5) | Excellent (Designed) |

| Conditions | Harsh (>300°C or Oleum) | Mild (80°C, Neutral) | Moderate (Reflux) |

| Functional Group Tolerance | Low | High | Moderate |

| Scalability | Low | Moderate (Catalyst cost) | High |

| Primary Utility | Commodity Chemicals | Lead Optimization | Scaffold Synthesis |

Case Study: 3,5-Dimethylpyridine in Omeprazole

While not the final drug core, 3,5-dimethylpyridine is a crucial intermediate in the synthesis of Omeprazole (Prilosec).[1][2]

-

Significance: The methyl groups at 3 and 5 increase the electron density of the pyridine ring via hyperconjugation/induction (+I), making the nitrogen more basic (pKa ~6.0 vs 5.2 for pyridine). This basicity is critical for the acid-catalyzed rearrangement mechanism of proton pump inhibitors.[1][3]

-

Synthesis: Industrially produced via condensation of formaldehyde, ammonia, and methyl ethyl ketone (or similar alkyl sources), showcasing the De Novo route's scalability.

Emerging Applications: Antitubercular Agents

Recent research has identified 3,5-disubstituted pyridines (specifically 3,5-diaryl derivatives) as potent inhibitors of Mycobacterium tuberculosis.[1][2][3]

-

Mechanism: These compounds target DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase).[1][2][3]

-

Why 3,5? The meta-arrangement allows the two aryl wings to fit into the hydrophobic pocket of the enzyme while projecting the pyridine nitrogen for specific H-bonding interactions, a geometry not achievable with 2,6-substitution.[2]

References

-

Iridium-Catalyzed C-H Borylation of Pyridines. Organic & Biomolecular Chemistry, 2014.[1]

-

A Decade of Pyridine-Containing Heterocycles in US FDA Approved Drugs. RSC Advances, 2024.

-

3,5-Disubstituted Pyridines as Antimicrobial Agents. Pharmazie, 1995.[1][2]

-

Discovery of Novel Enasidenib Analogues Targeting Inhibition of Mutant IDH2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[1] [3]

-

Pyridine, A Privileged Scaffold in Drug Discovery. PharmaBlock Whitepaper.

Sources

1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery, the strategic incorporation of halogens and heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one is a highly versatile, bifunctional building block that merges three critical pharmacophores: a pyridine core, a programmable aryl bromide, and an α-fluoroketone moiety. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol rooted in Weinreb amide chemistry, and explores its divergent applications in downstream cross-coupling and heterocycle synthesis.

Part 1: Physicochemical & Structural Profiling

To effectively utilize 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one in synthetic workflows, researchers must first understand its foundational quantitative properties and the electronic interplay of its substituents.

Quantitative Data Summary

The exact molecular weight and formula dictate the stoichiometric calculations and mass spectrometry expectations during quality control.

Table 1: Physicochemical and Molecular Properties

| Property | Value |

| IUPAC Name | 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| Monoisotopic Mass (Exact Mass) | 216.9537 Da (⁷⁹Br) / 218.9517 Da (⁸¹Br) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (N, O, F) |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area (TPSA) | 29.9 Ų |

E-E-A-T Structural Insight: The "Why" Behind the Molecule

The value of this compound lies in its precise substitution pattern:

-

The C5-Bromine: Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling. Its meta-relationship to the ketone minimizes steric hindrance during oxidative addition.

-

The α-Fluoroketone Group: The highly electronegative fluorine atom lowers the pKa of the adjacent ketone, altering its enolization dynamics. In medicinal chemistry, 1 [1] that increases metabolic stability against ketone reductases while serving as a potent hydrogen bond acceptor.

Part 2: De Novo Synthesis via Weinreb Amide Chemistry

Direct nucleophilic addition of a fluoromethyl anion to an ester or acid chloride typically results in over-addition, yielding a tertiary alcohol. To prevent this, the synthesis must proceed via a 2 [2]. The N-methoxy-N-methyl group forms a stable 5-membered metal chelate with the incoming organometallic reagent, halting the reaction at the tetrahedral intermediate until an aqueous quench is applied.

Figure 1: Synthetic workflow utilizing Weinreb amide chemistry to prevent over-addition.

Step-by-Step Experimental Protocol

Step 1: Activation and Amidation

-

Charge a flame-dried, argon-purged flask with 5-bromonicotinic acid (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M).

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C. Causality: CDI is preferred over thionyl chloride as it avoids harsh acidic byproducts, driving the reaction forward via CO₂ evolution.

-

Stir for 1 hour at room temperature, then add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and triethylamine (3.0 equiv).

-

Stir for 12 hours. Quench with water, extract with DCM, and concentrate to yield the Weinreb amide.

Step 2: Nucleophilic Addition of the Fluoroacetyl Group

-

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) and cool strictly to -78 °C. Causality: Fluoromethyl organometallics are highly prone to α-elimination (carbene formation) at higher temperatures.

-

Dropwise, add a pre-cooled solution of fluoromethylmagnesium bromide (1.2 equiv).

-

Stir at -78 °C for 2 hours. The reaction will form a stable 3 [3].

-

The Quench (Critical Step): While still at -78 °C, add saturated aqueous NH₄Cl. Causality: The acidic aqueous environment breaks the metal chelate, collapsing the intermediate to release the target α-fluoroketone without allowing a second equivalent of nucleophile to attack.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃): The most diagnostic peak is the fluoromethyl group (-CH₂F). Due to geminal proton-fluorine coupling, this will appear as a distinct doublet at ~5.30 ppm with a large coupling constant (J ≈ 47 Hz). The pyridine protons will appear as three distinct signals in the aromatic region (8.0–9.0 ppm).

-

¹⁹F NMR (376 MHz, CDCl₃): A single triplet around -225 ppm, confirming the presence of the fluorine atom split by the two adjacent protons.

-

Mass Spectrometry (ESI-MS): The presence of the bromine atom provides a self-validating isotopic signature. The spectrum must show a 1:1 doublet at m/z 218.0 [M+H]⁺ and m/z 220.0 [M+H]⁺ , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Part 4: Divergent Applications in Drug Discovery

Once synthesized and validated, 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one serves as a central hub for generating complex, drug-like libraries.

Figure 2: Divergent downstream applications of the bifunctional building block in drug discovery.

Palladium-Catalyzed Cross-Coupling

The C5-bromo position is highly primed for 4 [4]. By utilizing Pd(dppf)Cl₂ and a boronic acid derivative, researchers can append diverse aryl or heteroaryl groups. The electron-deficient nature of the pyridine ring facilitates rapid oxidative addition of the palladium catalyst.

Fluorinated Heterocycle Synthesis

The α-fluoroketone moiety is an excellent precursor for constructing fluorinated heterocycles. Condensation with hydrazines yields 3-(fluoromethyl)pyrazoles, while reaction with thioureas (via Hantzsch thiazole synthesis) generates 4-(fluoromethyl)thiazol-2-amines. These motifs are highly prized in kinase inhibitor design for their ability to occupy tight hydrophobic pockets while maintaining favorable aqueous solubility.

References

-

Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity. National Institutes of Health (NIH). Available at:[Link]

-

Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at:[Link]

Sources

- 1. Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Pyridine Ketone Intermediates in Medicinal Chemistry

Introduction: The Strategic Convergence of Fluorine and the Pyridine Ketone Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of structural motifs employed to achieve these goals, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a particularly powerful strategy.[1][2][3] This guide delves into a specific, high-value class of building blocks at the heart of this approach: fluorinated pyridine ketone intermediates .

The pyridine ring, a ubiquitous N-heterocycle, is a cornerstone of numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[4][5] When combined with a ketone functionality, it forms a versatile scaffold, the pyridine ketone, which can act as a key pharmacophore or a synthetic handle for further molecular elaboration. The introduction of fluorine atoms onto this scaffold profoundly modulates its properties in ways that are highly advantageous for drug design.

Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological properties.[3][6] Strategic fluorination can:

-

Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[2][3]

-

Modulate Basicity (pKa): Fluorine's strong electron-withdrawing effect lowers the pKa of the pyridine nitrogen, which can improve cell membrane permeability and bioavailability.[3][7]

-

Increase Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1][3]

-

Influence Conformation: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[1]

This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated pyridine ketone intermediates, offering researchers and drug development professionals a comprehensive resource for leveraging these powerful building blocks in their medicinal chemistry programs.

Synthetic Strategies for Fluorinated Pyridine Ketone Intermediates

The synthesis of fluorinated pyridine ketones can be broadly approached from two main retrosynthetic perspectives: formation of the ketone on a pre-existing fluorinated pyridine ring, or construction of the fluorinated pyridine ring from a ketone-containing precursor.

Acylation of Fluoropyridine Precursors

This is a common and direct approach. However, the electron-deficient nature of fluoropyridine rings presents challenges for classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.

Traditional Friedel-Crafts acylation using strong Lewis acids like AlCl₃ is often low-yielding with electron-poor heterocycles such as fluoropyridines due to catalyst complexation with the ring nitrogen and overall deactivation of the ring towards electrophilic attack.[8] However, under specific conditions, such as high temperatures or with more reactive acylating agents, this method can be employed. A more effective approach often involves the use of milder Lewis acids or alternative activation strategies.[9]

A more contemporary and milder alternative to the classical Friedel-Crafts reaction involves the acylation of 2-(trialkylsilyl)pyridines. This method proceeds through a nucleophilic mechanism, bypassing the limitations of electrophilic substitution on deactivated rings.[2][7] The reaction of a 2-(trialkylsilyl)fluoropyridine with an acyl chloride or acyl fluoride can proceed spontaneously or with fluoride catalysis to yield the corresponding 2-acylfluoropyridine.[2]

Diagram: Synthesis of 2-Acylfluoropyridines via Silylated Intermediates

Caption: Workflow for the synthesis of fluorinated pyridine ketones via silylated intermediates.

Fluoropyridine carboxylic acids are versatile starting materials. They can be converted to the corresponding acid chlorides, which can then be used in various ketone-forming reactions, such as reaction with organometallic reagents (e.g., Grignard or organocuprates) or in transition-metal-catalyzed cross-coupling reactions.[10]

Assembly of the Fluorinated Pyridine Ring from Ketone Precursors

An alternative strategy involves constructing the fluorinated pyridine ring from acyclic precursors that already contain a ketone moiety. This approach is particularly useful for accessing highly substituted or complex fluoropyridine ketones.

A notable example is the Rh(III)-catalyzed C-H functionalization approach to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[11] While this method directly produces a substituted 3-fluoropyridine, the oxime precursor is derived from a ketone, making this a ketone-first strategy.

Another innovative method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia to form diversely substituted 3-fluoropyridines.[7] This one-pot procedure allows for the assembly of the fluoropyridine ring from two different ketone-derived components.[7]

Diagram: Ring-Forming Synthesis of 3-Fluoropyridines

Caption: Photoredox-mediated synthesis of 3-fluoropyridines from ketone-derived fragments.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds. A fluorinated dihalopyridine can be selectively coupled with an arylboronic acid to introduce an aryl group.[1] Subsequent functional group manipulation can then be used to install the ketone functionality.

| Synthetic Strategy | Precursor | Key Reaction | Advantages | Disadvantages |

| Modified Friedel-Crafts | Fluoropyridine | Electrophilic Acylation | Direct C-H functionalization | Harsh conditions, low yields for deactivated rings[8] |

| Acylation of Silylated Pyridines | 2-(Trialkylsilyl)fluoropyridine | Nucleophilic Acylation | Mild conditions, good functional group tolerance[2] | Requires pre-functionalization (silylation) |

| From Carboxylic Acids | Fluoropyridinecarboxylic acid | Acyl substitution with organometallics | Versatile, access to diverse ketones | Requires pre-formed organometallic reagents |

| Ring Assembly (Photoredox) | α,α-Difluoro-β-iodoketone | Photoredox coupling & condensation | One-pot, high diversity from simple ketones[7] | Requires specific precursors |

| Cross-Coupling | Dihalofluoropyridine | Suzuki, Stille, etc. | High functional group tolerance | Multi-step process to install ketone |

Key Reactions and Transformations

Fluorinated pyridine ketone intermediates are valuable because the two key functional groups—the ketone and the fluoropyridine ring—can be selectively and orthogonally functionalized.

-

Reactions at the Ketone: The ketone carbonyl is a hub for a variety of transformations, including:

-

Reduction to secondary alcohols, providing access to chiral centers.

-

Reductive amination to introduce substituted amine functionalities, a common step in building out pharmacophores.

-

Wittig reaction to form alkenes.

-

Addition of organometallic reagents to generate tertiary alcohols.[12]

-

-

Reactions on the Fluoropyridine Ring: The fluorine atom itself can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned at the 2- or 4-position and activated by the ketone. This allows for the introduction of a wide range of nucleophiles (O, N, S-based).

Case Studies in Drug Discovery: Kinase Inhibitors

The fluorinated pyridine ketone motif is particularly prevalent in the development of kinase inhibitors. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone, while the fluorinated aryl ketone portion can occupy adjacent hydrophobic pockets and provide additional interactions.

Case Study: PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer.[13] Studies have shown that the introduction of fluorine into PI3K inhibitors can significantly improve their pharmacokinetic properties. For instance, difluorination of a pyridyl ring in a series of PI3K inhibitors was found to increase oral bioavailability and decrease clearance without compromising potency.[6] While the exact synthetic routes for all such compounds are not always published in detail, a retrosynthetic analysis often points to a fluorinated pyridine ketone as a key intermediate. The ketone would be the precursor to an amine or other functional group in the final molecule, installed via reductive amination or other C-N bond-forming reactions.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of fluorinated pyridine ketone intermediates. Note: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of (5-Fluoropyridin-2-yl)(phenyl)methanone via Acylation of a Silylated Pyridine

This protocol is adapted from the general method for the acylation of 2-(trialkylsilyl)pyridines.[2]

Step A: Synthesis of 5-Fluoro-2-(trimethylsilyl)pyridine

-

To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) to the stirred THF.

-

Add a solution of 2,5-difluoropyridine (5.75 g, 50 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting solution for 1 hour at -78 °C.

-

Add chlorotrimethylsilane (7.6 mL, 60 mmol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-fluoro-2-(trimethylsilyl)pyridine.

Step B: Synthesis of (5-Fluoropyridin-2-yl)(phenyl)methanone

-

To a flame-dried flask under argon, add 5-fluoro-2-(trimethylsilyl)pyridine (1.71 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

-

Add benzoyl chloride (1.28 mL, 11 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).

-

Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford (5-fluoropyridin-2-yl)(phenyl)methanone as a solid.

Protocol 2: Synthesis of a 3-Fluoropyridine Derivative via Photoredox Catalysis

This protocol is a conceptual adaptation of the method described by Nevado and co-workers for the synthesis of 3-fluoropyridines.[7]

-

In a dry vial, combine the α,α-difluoro-β-iodoketone (0.5 mmol), the silyl enol ether (0.75 mmol), and fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).

-

Add anhydrous dimethylformamide (DMF, 2.5 mL) via syringe.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 15 hours.

-

After the initial coupling is complete (monitored by TLC or LC-MS), add ammonium acetate (2.5 mmol) to the reaction mixture.

-

Seal the vial and heat the mixture to 120 °C for 3 hours.

-

Cool the reaction to room temperature and dilute with water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired substituted 3-fluoropyridine.

Conclusion and Future Perspectives

Fluorinated pyridine ketone intermediates represent a class of high-potential building blocks for modern medicinal chemistry. Their synthesis, while sometimes challenging due to the electronic nature of the fluoropyridine ring, is achievable through a variety of classical and modern synthetic methods. The strategic value of these intermediates lies in their ability to confer multiple beneficial properties simultaneously—metabolic stability, modulated basicity, and potent target interactions—all while providing a versatile chemical handle for further molecular elaboration. As the demand for more sophisticated and effective therapeutic agents continues to grow, particularly in areas like oncology and immunology, the utility of fluorinated pyridine ketone intermediates in drug discovery is set to expand. Future research will likely focus on developing more efficient and regioselective methods for their synthesis, particularly through late-stage C-H activation and functionalization, further solidifying their role as indispensable tools for the medicinal chemist.

References

-

Xing, L. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). [Link]

-

Klapars, A., & Campos, K. R. (2016). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 18(15), 3682-3685. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology. [Link]

-

Pérez, M., & Nevado, C. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13571-13583. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392-1395.

- Unknown. (2020). Synthesis method of 2-benzoylpyridine.

-

Yang, J., & Nie, J. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12345. [Link]

- Unknown. (2020). Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

van der Pijl, R., & van der Stelt, M. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry, 63(16), 8825-8840. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

MacLeod, A. M., & Overman, L. E. (2012). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 3, 1177. [Link]

- Unknown. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.

-

Johnson, K. A., & Rovis, T. (2014). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Catalysis, 4(10), 3644-3647. [Link]

-

Hernandez-Vazquez, E., & Sharma, A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3267. [Link]

-

Unknown. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. ResearchGate. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Thompson, A. L., & Fleet, G. W. J. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5431. [Link]

-

Cappelli, A., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

-

Lv, P.-C., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 4946-4960. [Link]

- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.

- Unknown. (2013). Preparation method of fluoropyridine compounds.

-

Di Salvo, A., & Fulle, S. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

-

D'Oria, M., & Carullo, G. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link]

- Ecker, G. F., & Chiba, P. (2003). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. Current medicinal chemistry, 10(12), 1035–1052.

-

Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Papa, D., & Schwenk, E. (1955). 3-benzoylpyridine. Organic Syntheses, 35, 12. [Link]

-

Weires, A. G., & Garg, N. K. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Organic letters, 14(4), 1134–1137. [Link]

-

Salwiczek, M., & Koksch, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1033–1052. [Link]

-

The Pharmapedia. (2022, July 28). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design [Video]. YouTube. [Link]

-

Procter, D. J., & Gammack, J. (2019). A redox-neutral synthesis of ketones by coupling of alkenes and amides. Nature Communications, 10(1), 2339. [Link]

-

Lanning, M. E., & Weerapana, E. (2021). Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. Molecules, 26(5), 1279. [Link]

-

Unknown. (2020). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Eureka | Patsnap. [Link]

-

Wang, C., & Li, X. (2025). Divergent Synthesis of Ketone-Fused Indoles/Pyrroles via Metal-Guided Friedel-Crafts Cyclization. ResearchGate. [Link]

-

Gáspár, A., & Kégl, T. (2021). (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. Reaction Chemistry & Engineering, 6(12), 2329-2334. [Link]

- Unknown. (2016). Synthetic process of 2-benzoylbenzoic acid.

Sources

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Incorporation of Novel Fluorinated Heterocycles in Lead Optimization: A Mechanistic and Methodological Guide

The Paradigm Shift in Fluorine Medicinal Chemistry

Historically, the incorporation of fluorine in drug discovery was largely limited to the decoration of flat aromatic rings with single fluorine atoms or trifluoromethyl (-CF₃) groups. However, modern lead optimization demands highly specific modulation of three-dimensional molecular space. This has driven a paradigm shift toward fluorinated heterocycles —complex, sp³-rich motifs that combine the geometric versatility of heterocycles with the unique stereoelectronic properties of fluorine.

As a Senior Application Scientist, I approach lead optimization not merely as a structural exercise, but as a precise tuning of physicochemical properties. The strategic placement of fluorine within a heterocyclic scaffold can rescue a failing chemotype by simultaneously addressing metabolic liabilities, target affinity, and membrane permeability.

Mechanistic Causality: Why Fluorinated Heterocycles?

The decision to synthesize a fluorinated heterocycle is driven by strict mechanistic causality. We do not add fluorine simply to explore chemical space; we add it to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) or pharmacokinetic bottlenecks.

Metabolic Shielding via C-H to C-F Substitution

The most common liability in small-molecule leads is rapid oxidative clearance by hepatic Cytochrome P450 (CYP450) monooxygenases. The causality of metabolic shielding lies in bond dissociation energies. The C-F bond is exceptionally strong (~116 kcal/mol) compared to a standard C-H bond (~98 kcal/mol). By replacing a metabolically labile C-H bond with a C-F bond, we create a thermodynamic barrier that prevents CYP450-mediated hydroxylation, thereby prolonging the biological half-life of the drug 1[1].

Divergent metabolic pathways of standard versus fluorinated heterocycles.

pKa Modulation and Membrane Permeability

Basic amines (e.g., piperidines, pyrrolidines) often suffer from poor passive membrane permeability because they are highly protonated at physiological pH (7.4). Fluorine's strong inductive electron-withdrawing effect can be exploited to lower the pKa of adjacent basic centers. This increases the fraction of the neutral, un-ionized species in the gut or at the blood-brain barrier, drastically enhancing passive diffusion and oral bioavailability2[2].

Bioisosterism and Difluoromethylation

The difluoromethyl (-CF₂H) group is emerging as a critical bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities. The -CF₂H group acts as a lipophilic hydrogen bond donor, allowing the molecule to maintain critical target interactions while simultaneously increasing lipophilicity for enhanced CNS penetration 3[3].

Emerging Motifs: The Rise of α,α-Difluoro-Oxetanes

While FDA-approved drugs like the PI3K inhibitor Alpelisib demonstrate the power of trifluoromethylated pyridines4[4], the frontier of medicinal chemistry lies in highly strained, sp³-rich fluorinated heterocycles.

A prime example is the α,α-difluoro-oxetane . Oxetanes are widely used to reduce lipophilicity and improve solubility. However, synthesizing difluorinated oxetanes was historically plagued by ring rupture and defluorination. In February 2025, a breakthrough catalytic transformation was pioneered to convert epoxides directly into fluorinated oxetanes 5[5]. This allows medicinal chemists to isosterically replace a -CH₂- unit within an oxetane with a -CF₂- group, combining the attributes of small-ring heterocycles with extreme metabolic stability.

Quantitative Data: Physicochemical Profiling

To illustrate the profound impact of these modifications, the following table summarizes the physicochemical shifts observed when standard heterocycles are optimized with fluorine.

| Structural Motif | LogD (pH 7.4) | pKa (Conjugate Acid) | Intrinsic Clearance (µL/min/mg) | Primary Optimization Benefit |

| Piperidine | 0.8 | 10.2 | 45.2 | Baseline reference |

| 3-Fluoro-piperidine | 1.4 | 8.5 | 18.5 | Enhanced passive permeability |

| Oxetane | 0.2 | N/A | 32.1 | Reduced lipophilicity / High solubility |

| α,α-Difluoro-oxetane | 1.1 | N/A | < 5.0 | Extreme metabolic shielding |

Table 1: Representative physicochemical data demonstrating the impact of fluorinated heterocycle incorporation.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity requires that experimental workflows are not just reproducible, but inherently self-validating. Below are the core protocols for synthesizing and profiling novel fluorinated heterocycles.

Iterative lead optimization workflow integrating fluorinated heterocycle design.

Protocol A: Catalytic Synthesis of α,α-Difluoro-Oxetanes from Epoxides

This protocol adapts the recent methodology for site-selective ring cleavage and cyclization.

Causality of Reagents: An inexpensive copper catalyst is utilized because it effectively coordinates with the difluorocarbene generated from the organofluorine precursor. This stabilization prevents non-productive carbene dimerization and directs the highly selective insertion into the three-membered epoxide ring.

Step-by-Step Workflow:

-

Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the epoxide substrate (1.0 equiv), the difluorocarbene precursor (1.5 equiv), and the Cu-catalyst (5 mol%).

-

Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Activation: Add the activating base (e.g., an amine base) dropwise at 0°C to initiate carbene generation.

-

Self-Validation Check (Critical): At t = 2 hours, extract a 50 µL aliquot and analyze via ¹⁹F NMR.

-

Validation Logic: The appearance of a characteristic -CF₂- multiplet (approx. -70 to -80 ppm) confirms successful metallacycle intermediate formation. If this signal is absent, the catalytic cycle has failed (likely due to moisture or inactive catalyst). The reaction is aborted to prevent wasteful downstream purification.

-

-

Isolation: If validated, warm to room temperature, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: In Vitro Microsomal Stability Assay (Clearance Profiling)

Once the fluorinated heterocycle is synthesized, its metabolic resilience must be quantified.

Causality of Reagents: The assay relies on an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH. CYP450 enzymes require a continuous supply of reducing equivalents, and direct NADPH degrades rapidly in solution at 37°C. The regenerating system ensures sustained, linear enzyme kinetics.

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM stock of the fluorinated candidate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation: Combine the compound with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and quench the reaction.

-

Self-Validation Check (Critical): Run a parallel incubation with Verapamil (a known high-clearance compound).

-

Validation Logic: Analyze the Verapamil control via LC-MS/MS first. If Verapamil clearance is <80% at 30 minutes, it indicates that the microsomes are inactive or the cofactors have degraded. This automatically invalidates the entire experimental plate, ensuring no false-positive stability data is reported for the fluorinated candidates.

-

-

Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

).

References

- Review: Fluorine in Medicinal Chemistry ResearchG

- Fluorine in drug discovery: Role, design and case studies PharmacyJournal

- Novel method to synthesise valuable fluorinated drug compounds N

- FDA-Approved Fluorinated Heterocyclic Drugs

- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

Methodological & Application

Suzuki-Miyaura coupling conditions for 5-bromopyridin-3-yl derivatives

An In-Depth Guide to Suzuki-Miyaura Coupling for 5-Bromopyridin-3-yl Derivatives: Application Notes and Protocols

For researchers and scientists in the field of drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals highlights its importance as a privileged structure. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the functionalization of such heterocyclic systems, enabling the formation of critical carbon-carbon bonds with high efficiency and functional group tolerance[1][2].

This guide provides a focused examination of the Suzuki-Miyaura coupling as applied to 5-bromopyridin-3-yl derivatives. These substrates present a unique set of challenges stemming from the electronic nature of the pyridine ring and its potential to interact with the palladium catalyst. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

Core Principles and Substrate-Specific Challenges

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., boronic acid or ester) and an organic halide or pseudohalide[3][4]. The catalytic cycle, while extensively studied, is a nuanced process involving three key steps: oxidative addition, transmetalation, and reductive elimination[3][5].

When applying this reaction to 5-bromopyridin-3-yl systems, several factors must be considered:

-

Electronic Effects : The pyridine ring is electron-deficient, which generally facilitates the rate-limiting oxidative addition step compared to electron-rich aryl halides[6][7]. However, the reactivity is modulated by the specific substitution pattern. For derivatives like 3-amino-5-bromopyridine, the electron-donating amino group can counteract this effect, potentially slowing the oxidative addition[8].

-

Catalyst Inhibition : This is the most significant challenge. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to the formation of inactive catalyst complexes, effectively sequestering the palladium and halting the catalytic cycle[8]. This necessitates the use of specific ligands and conditions to minimize this inhibitory pathway.

Strategic Optimization of Reaction Parameters

A successful coupling protocol for 5-bromopyridin-3-yl derivatives hinges on the careful selection of each reaction component to favor the desired catalytic pathway over catalyst deactivation.

Palladium Catalyst and Ligand Selection

The choice of ligand is paramount. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been used with success in some cases, they often require higher catalyst loadings (e.g., 5 mol%) and elevated temperatures to be effective[1][8].

For more challenging or sensitive substrates, modern bulky, electron-rich phosphine ligands are the gold standard. These ligands offer several advantages:

-

Accelerated Reductive Elimination : Their electron-donating nature increases electron density on the palladium, promoting the final, product-forming step.

-

Steric Shielding : Their bulkiness favors the formation of monoligated Pd(0) species, which are often more active in oxidative addition, and can discourage the inhibitory coordination of the pyridine nitrogen.

Commonly employed high-performance ligands for this class of substrate include Buchwald dialkylbiaryl phosphines such as SPhos, XPhos, and RuPhos[8]. Pre-formed palladium(II) precatalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are also highly effective and offer greater air stability compared to Pd(0) sources[9][10].

| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) | Reference |

| Pd(PPh₃)₄ | Simple Triarylphosphine | Commercially available, well-established. | 2 - 5 | [1][8] |

| Pd(dppf)Cl₂ | Ferrocene-based Bidentate | Air-stable, highly efficient, good for heteroaromatics. | 1 - 3 | [9][10] |

| Pd(OAc)₂ + SPhos/XPhos | Bulky Dialkylbiaryl Phosphine | High activity, overcomes catalyst inhibition, good for electron-rich halides. | 0.5 - 2 | [8][11] |

The Role of the Base and Solvent

The base is not a passive component; it plays a crucial role in the transmetalation step by activating the boronic acid[12]. For 5-bromopyridin-3-yl couplings, inorganic bases are standard.

-

Potassium Phosphate (K₃PO₄) : This is often the base of choice. It is strong enough to facilitate the reaction but generally avoids causing the degradation of sensitive functional groups[1][8].

-

Carbonates (K₂CO₃, Cs₂CO₃) : Also widely used, with cesium carbonate being more soluble and often more effective, albeit at a higher cost[5].

The solvent system typically consists of a polar aprotic solvent mixed with water. A common and effective combination is 1,4-dioxane and water (often in a 4:1 or 5:1 ratio) [1]. The organic solvent solubilizes the aryl bromide and catalyst, while the water is essential for dissolving the inorganic base, creating the biphasic conditions under which the reaction thrives[7]. For anhydrous conditions, polar aprotic solvents like DMF or toluene can be employed, but care must be taken to ensure the chosen base has sufficient solubility[8].

Troubleshooting and Side Reactions

Even with an optimized protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

-

Low or No Conversion : This is frequently due to catalyst deactivation by the pyridine nitrogen. The primary solution is to switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos) or increase the catalyst loading[8]. Inadequate degassing, leaving oxygen in the reaction, can also lead to catalyst decomposition[11].

-

Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct[11][13]. While many Suzuki protocols require water, excessive amounts can exacerbate this issue. Using a boronate ester (e.g., a pinacol ester) instead of a boronic acid can increase stability and mitigate this side reaction[13].

-

Hydrodebromination : This is the replacement of the bromine on the pyridine ring with a hydrogen atom. It can occur if hydride sources are present in the reaction mixture[11]. Choosing a non-reducing solvent and base system (e.g., phosphate or carbonate bases instead of some amine bases) is important.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 5-bromopyridin-3-yl derivatives.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from established literature for substrates like 5-bromo-2-methylpyridin-3-amine[1][8].

Reagents & Materials:

-

5-Bromopyridin-3-yl derivative (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or reaction vial with a stir bar

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation : To a dry Schlenk flask, add the 5-bromopyridin-3-yl derivative (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

-

Catalyst Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition : Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Reaction : Place the flask in a preheated oil bath at 85–95 °C and stir vigorously for 12–18 hours.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and filter through a pad of Celite® to remove palladium residues.

-

Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: Advanced Protocol with a Buchwald Ligand

For substrates that are sluggish under the conditions of Protocol 1, this method utilizes a more active catalytic system.

Reagents & Materials:

-

5-Bromopyridin-3-yl derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (1-2 mol %)

-

SPhos (1.1 eq relative to Pd)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

Toluene or Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Vessel Preparation : To a dry Schlenk flask, add the 5-bromopyridin-3-yl derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas three times.

-

Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene).

-

Reaction : Heat the mixture with vigorous stirring at 80-110 °C.

-

Monitoring & Workup : Follow steps 6-10 from Protocol 1.

References

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

-

Checinska, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Jacq, J., et al. (2007). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron. Available at: [Link]

-

Checinska, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

-

Catarzi, D., et al. (2007). Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]

-

Catarzi, D., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

-

Reddit r/Chempros (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

-

Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

-

Nykaza, T. V. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest Dissertations Publishing. Available at: [Link]

-

Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Liu, S., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

-

Organic Chemistry Frontiers (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. Available at: [Link]

-

Soós, E., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules. Available at: [Link]

-

Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Tang, H., et al. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie International Edition. Available at: [Link]

-

Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

-

ResearchGate (2016). Suzuki Coupling? ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Gstöttmayr, C. L., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

-

Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Vantourout, J. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

-

Colmenares, J. C., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Functionalization of 3-Acetyl-5-bromopyridine for Medicinal Chemistry Libraries

Introduction: The Bifunctional Scaffold

3-Acetyl-5-bromopyridine represents a high-value "privileged scaffold" in drug discovery, particularly for targeting nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluR5). Its utility stems from its orthogonal reactivity profile :

-

C5-Bromine: An electrophilic handle primed for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

-

C3-Acetyl: A carbonyl center available for condensation, reduction, or heterocycle construction (e.g., pyrazoles, thiazoles).

This guide provides validated protocols to selectively manipulate these sites, enabling the rapid generation of diverse chemical libraries.

Chemo-Selectivity Map

The following diagram visualizes the orthogonal reactivity logic required to navigate this scaffold without protecting groups.

Figure 1: Orthogonal reactivity map of 3-acetyl-5-bromopyridine. The electron-deficient pyridine ring facilitates oxidative addition at C5, while the acetyl group allows for classical carbonyl chemistry at C3.

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the 5-position while preserving the 3-acetyl group.

Scientific Rationale

Pyridyl bromides are excellent substrates for oxidative addition. However, the pyridine nitrogen can coordinate to Pd(II) species, potentially poisoning the catalyst. We utilize Pd(dppf)Cl₂ , a bidentate ferrocenyl catalyst. Its large bite angle accelerates reductive elimination, and its chelating nature prevents ligand dissociation, making it robust against nitrogen displacement.

Experimental Protocol

Scale: 1.0 mmol Reaction Time: 4–16 hours

-

Setup: Charge a dried reaction vial (microwave or screw-cap) with:

-

3-Acetyl-5-bromopyridine (200 mg, 1.0 mmol)

-

Aryl boronic acid (1.2 equiv, 1.2 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 equiv/5 mol%)

-

Base: K₂CO₃ (414 mg, 3.0 equiv)

-

-

Solvent System: Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: The 4:1 ratio is critical to solubilize the inorganic base while maintaining organic homogeneity.

-

Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. (Do not skip this; oxygen promotes homocoupling of the boronic acid).

-

Reaction: Seal and heat to 90°C .

-

Self-Validating Check (TLC): Monitor using 30% EtOAc/Hexane. The starting material (Rf ~0.5) should disappear. The product will typically be more polar (lower Rf) if the added aryl group contains polar substituents, or fluorescent under UV (254 nm).

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Data Summary: Typical Yields

| Coupling Partner | Yield (%) | Notes |

|---|---|---|

| Phenylboronic acid | 85-92% | Standard benchmark |